(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanamine
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Overview
Description
Scientific Research Applications
Synthesis and Molecular Structure
Synthesis Techniques : Novel synthesis methods for related pyrazolyl compounds have been explored, such as the ambient-temperature synthesis of (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, showcasing innovative approaches in creating pyrazole derivatives (Becerra et al., 2021).
Molecular Structure Analysis : Research on the structure and tautomerism of 4-bromo substituted 1H-pyrazoles, such as 4-bromo-1H-pyrazoles, provides insights into their molecular properties, including tautomerism in solid-state and solution (Trofimenko et al., 2007).
Applications in Material Science and Chemistry
- Polymerization Catalysts : Research demonstrates that cobalt(II) complexes containing N,N-bis((1H-pyrazol-1-yl)methyl)amine ligands, including derivatives of pyrazolyl compounds, can be used as catalysts for polymerization, yielding products like poly(methylmethacrylate) with high molecular weight and narrow polydispersity index (Choi et al., 2015).
Pharmacological Research
- Antimicrobial and Anticancer Agents : Novel pyrazole derivatives, such as 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone, have been synthesized and shown potential as antimicrobial and anticancer agents, indicating the versatility of pyrazolyl compounds in pharmaceutical applications (Hafez et al., 2016).
Optical and Spectroscopic Studies
- Fluorescent Compounds : The development of fluorescent compounds containing pyrazolo[1,5-a]pyrazin-4(5H)-one moiety, derived from related pyrazole compounds, highlights their potential in optical applications and spectroscopy (Zheng et al., 2011).
Mechanism of Action
Mode of Action:
(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanamine: likely interacts with specific cellular components or enzymes. For instance, brominated compounds often participate in radical reactions, which could influence cellular processes
Biochemical Pathways:
Without specific data on this compound, we can’t pinpoint affected pathways directly. For instance, brominated compounds have been associated with oxidative phosphorylation inhibition .
Result of Action:
The molecular and cellular effects remain speculative. Brominated compounds often exhibit diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . These effects could stem from altered enzymatic activity, gene expression, or signaling cascades.
Action Environment:
Environmental factors play a crucial role:
: Heravi, M. M., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11, 33540-33612. Link : Sigma-Aldrich. 4-Bromopyrazole. Link : Indazole: a medicinally important heterocyclic moiety. (2011). Medicinal Chemistry Research, 20(4), 569-578. Link
Properties
IUPAC Name |
(4-bromo-2-ethylpyrazol-3-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN3/c1-2-10-6(3-8)5(7)4-9-10/h4H,2-3,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUXJKUWEKBRGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Br)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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